![molecular formula C₁₂H₂D₃F₆NO₂ B1164361 Carboxymefloquine-d3](/img/new.no-structure.jpg)
Carboxymefloquine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxymefloquine-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂D₃F₆NO₂ and its molecular weight is 312.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1. Activation of Pregnane X Receptor (PXR)
Carboxymefloquine-d3 has been identified as a novel agonist of PXR, which plays a crucial role in drug metabolism and transport. Studies have shown that this compound induces the expression of drug-metabolizing enzymes and transporters in human hepatocytes and intestinal cells. This activation can lead to significant pharmacokinetic drug-drug interactions when coadministered with other medications .
2. Antimicrobial Properties
Research indicates that mefloquine, along with its metabolite this compound, exhibits potential as an antibiotic adjuvant. It has been shown to enhance the efficacy of antibiotics against multidrug-resistant bacteria, suggesting its utility in combination therapies for treating resistant infections .
3. Antitumor Activity
this compound has demonstrated antitumor effects in various cancer types. For instance, it inhibits gastric cancer cell proliferation and induces apoptosis through the PI3K/Akt/mTOR pathway. Additionally, it has been reported to selectively inhibit the proliferation of liver cancer cells by targeting the β-catenin pathway .
Toxicological Insights
1. Drug-Drug Interactions
The activation of PXR by this compound raises concerns regarding potential drug-drug interactions, particularly in patients co-infected with HIV or tuberculosis who may be on multiple medications. The induction of cytochrome P450 enzymes can alter the metabolism of coadministered drugs, leading to reduced therapeutic efficacy or increased toxicity .
2. Safety Profile
While this compound is pharmacologically inactive compared to mefloquine, its effects on enzyme induction highlight the importance of monitoring liver function and potential adverse reactions in patients receiving mefloquine-based therapies .
Data Tables
Case Studies
- Mefloquine as an Antibiotic Adjuvant : A study highlighted the use of mefloquine in combination with antibiotics against resistant strains of bacteria, demonstrating improved outcomes when this compound was present as a metabolite .
- Cancer Treatment Trials : Clinical trials investigating the effects of mefloquine on various cancers have noted that this compound may enhance the therapeutic effects when used alongside conventional chemotherapy agents, particularly in gastric and liver cancers .
特性
分子式 |
C₁₂H₂D₃F₆NO₂ |
---|---|
分子量 |
312.18 |
同義語 |
2,8-Bis(trifluoromethyl)-4-quinolinecarboxylic Acid-d3; Ro 21-5104-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。